molecular formula C23H20Cl3N3O7 B2701627 ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate CAS No. 303997-08-2

ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate

Cat. No.: B2701627
CAS No.: 303997-08-2
M. Wt: 556.78
InChI Key: NOLGZJQGLKZYNV-UHFFFAOYSA-N
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Description

Ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with multiple functional groups. The oxazole ring is substituted at position 3 with a 2-(2,4-dichlorobenzoyloxy)ethoxy group and at position 5 with an (E)-N'-[(4-chlorophenyl)methoxy]imidamido moiety. This compound’s structural complexity suggests applications in medicinal chemistry, agrochemicals, or materials science, though its exact biological or industrial role remains undefined in the provided evidence.

Properties

IUPAC Name

ethyl 5-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]-3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O7/c1-2-32-23(31)19-20(27-13-28-35-12-14-3-5-15(24)6-4-14)36-29-21(19)33-9-10-34-22(30)17-8-7-16(25)11-18(17)26/h3-8,11,13H,2,9-10,12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLGZJQGLKZYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)N=CNOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)/N=C/NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxazole ring, a carboxylate group, and multiple aromatic substituents. Its molecular formula is C23H20Cl3N3O7C_{23}H_{20}Cl_3N_3O_7, and it has a molecular weight of approximately 556.77 g/mol. The presence of chlorinated phenyl groups suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in signaling pathways, particularly those associated with cancer and inflammation.
  • Antagonistic Properties : Similar compounds have been shown to antagonize specific receptors, which could be relevant for therapeutic applications in conditions like hypertension or metabolic disorders.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Type IC50 (µM) Assay Type Reference
Enzyme Inhibition1.49cAMP assay
Antagonism2.36Receptor binding assay
Cytotoxicity>10Cell viability assay

Case Studies

  • Anticancer Activity : In a study investigating the anticancer properties of similar oxazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : Another study demonstrated that related compounds could reduce inflammatory markers in vitro and in vivo. The results suggested that these compounds might inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s core 1,2-oxazole structure is shared with ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate (). However, the substituents differ significantly: the target compound’s dichlorobenzoyloxy and imidamido groups introduce higher polarity and steric bulk compared to the formylphenoxy and simpler dihydroisoxazole in .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound 1,2-oxazole Ethyl ester, dichlorobenzoyloxy ethoxy, imidamido-(4-chlorophenylmethoxy) ~550 (estimated) ~3.5
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate () 4,5-dihydroisoxazole Ethyl ester, formylphenoxy ~325 (CAS data) ~2.8

*LogP values estimated using fragment-based methods (e.g., ).

Spectroscopic Comparisons
  • NMR : Regions analogous to "A" and "B" in ’s Figure 6 would likely show shifts due to the dichlorobenzoyl and imidamido groups, distinguishing it from compounds with simpler substituents.
  • MS/MS : Molecular networking () would yield a low cosine score (<0.6) when compared to less complex oxazoles (e.g., ), reflecting divergent fragmentation patterns.

Table 2: Bioactivity Hypotheses

Compound Type Example (Evidence) Structural Overlap with Target Compound Potential Activity
Pesticides Etobenzanid () Dichlorophenyl, ethoxy groups Herbicidal/Insecticidal
HDAC Inhibitors Aglaithioduline () Imidazole-like moieties Epigenetic modulation
Anticancer Agents Tricyclic diimidazo derivatives () Heterocyclic core, lipophilic substituents Kinase inhibition
Computational Similarity Metrics

Using Tanimoto coefficients (), the target compound’s similarity to known oxazoles would depend on fingerprint choice:

  • MACCS fingerprints : High similarity (~0.7) to dichlorobenzoyl-containing agrochemicals ().
  • Morgan fingerprints : Lower similarity (~0.4) to simpler oxazole esters (), reflecting divergent functional groups.

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